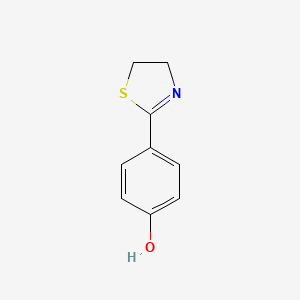

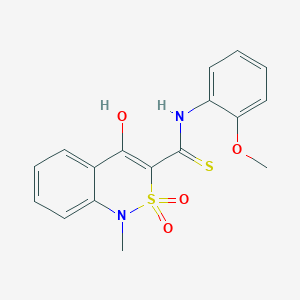

4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the phenyl groups . The exact method would depend on the specific reactants and conditions used.

Molecular Structure Analysis

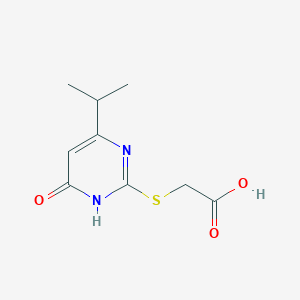

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the phenyl groups and the hydroxyl and methoxy groups attached at the specified positions. The exact structure would need to be determined using techniques such as X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. The pyrimidine ring and the phenyl groups are both aromatic and thus relatively stable, but they can participate in reactions under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyl and methoxy groups could affect its solubility, while the aromatic rings could influence its stability .

Scientific Research Applications

Ultrasound Mediated Synthesis

- A study focused on an environmentally friendly synthesis method for pyrimidine derivatives, including compounds similar to "4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile." These compounds were evaluated for their anticancer activities against various human tumor cell lines, with promising results observed in terms of inhibitory effects (Tiwari et al., 2016).

Anticonvulsant and Neurotoxicity Evaluation

- Research on pyrimidine-5-carbonitrile derivatives, which are structurally related to the compound , has demonstrated significant anticonvulsant activity in preclinical models. This highlights the potential therapeutic applications of these compounds in neurological disorders (Shaquiquzzaman et al., 2012).

Synthesis of Novel Derivatives

- Another study involved synthesizing novel pyrimidine derivatives, emphasizing the diverse chemical reactions and potential biological activities of these compounds, including antiviral applications (Mahmoud et al., 2011).

Antifungal Activity

- Pyrimidine derivatives have been synthesized and evaluated for their antifungal properties, indicating potential applications in combating fungal infections (Hanafy, 2011).

Antiviral Activity

- Some pyrimidine derivatives have shown inhibitory activity against retroviruses, including human immunodeficiency virus (HIV), in cell culture studies, demonstrating their potential as antiviral agents (Hocková et al., 2003).

Liquid Crystal Properties

- The study of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids revealed that certain derivatives exhibit liquid crystal properties, which could have applications in material sciences (Mikhaleva, 2003).

Antimicrobial Activity

- Pyrimidine derivatives have been shown to possess antimicrobial properties, suggesting their potential use in treating bacterial infections (Al-Juboori, 2020).

properties

IUPAC Name |

4-(4-methoxyphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-23-14-9-7-12(8-10-14)16-15(11-19)18(22)21-17(20-16)13-5-3-2-4-6-13/h2-10H,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOQBJRUWFZOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclopentane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1417526.png)

![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)

![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)

![(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1417547.png)

![2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417548.png)